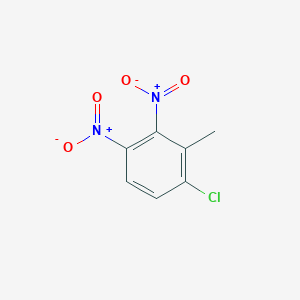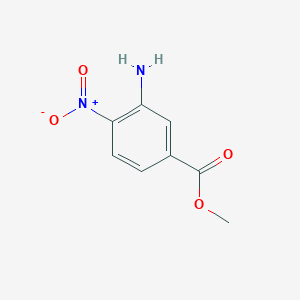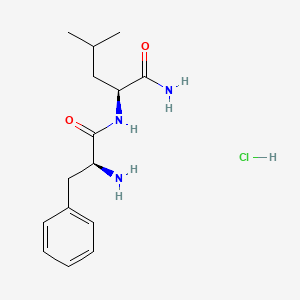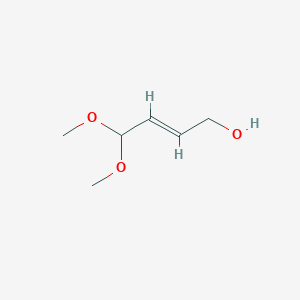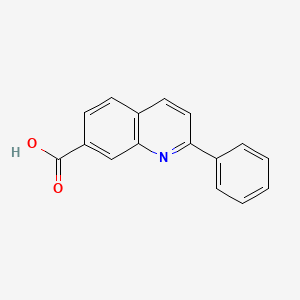
2,5-Dihydro-furan-2-carboxylic acid
Descripción general
Descripción
2,5-Dihydro-furan-2-carboxylic acid, also known as furan-2,5-dicarboxylic acid (FDCA), is a biomass-derived diacid that has gained significant attention as a potential substitute for petroleum-derived polyethylene terephthalate (PET) in the production of polymers like polyethylene furandicarboxylate (PEF) . FDCA is synthesized from renewable resources and is considered an important biobased building block for the polymer industry .
Synthesis Analysis
The synthesis of FDCA has been approached through various methods. One scalable route involves the carboxylation of 2-furoic acid with CO2, which is advantageous as 2-furoic acid can be derived from furfural, a non-edible lignocellulosic biomass product . This method avoids the need for edible fructose as a feedstock and eliminates difficult oxidation steps that produce undesirable aldehyde impurities. High yields of FDCA have been achieved using alkali furoate and carbonate salt mixtures under CO2 in the absence of solvents or catalysts .
Another synthesis approach is the one-pot enzyme cascade system, which converts 5-hydroxymethylfurfural (HMF) to FDCA using a combination of galactose oxidase and alcohol dehydrogenases, with internal recycling of the byproduct H2O2 . Additionally, a two-step method directly converts fructose to FDCA using commercially available catalysts without the need for HMF separation, achieving high overall yields .
Molecular Structure Analysis
The molecular structure of FDCA has been characterized in various solvates. For instance, FDCA has been crystallized from dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), revealing hydrogen bonding interactions between the solvent molecules and the hydroxy groups of FDCA . These interactions contribute to the formation of a two-dimensional network in the crystal structure.
Chemical Reactions Analysis
FDCA can undergo further chemical transformations to produce valuable derivatives. For example, acid chloride derivatives of FDCA can be produced from precursor aldehydes using tert-butyl hypochlorite, which are useful intermediates for the production of furoate ester biofuels and polymers . The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has also been reported, leading to novel biobased furan polyesters .
Physical and Chemical Properties Analysis
FDCA and its derivatives exhibit properties that make them suitable for various applications. For instance, 5-(tetradecyloxy)-2-furancarboxylic acid has been identified as a hypolipidemic agent with the ability to lower blood lipids and inhibit fatty acid synthesis . The physical properties of furan polyesters derived from FDCA have been studied, showing the influence of the number of methylene units in the dicarboxylic segments on the material properties .
Aplicaciones Científicas De Investigación
“2,5-Dihydro-furan-2-carboxylic acid”, also known as 2,5-Furandicarboxylic acid (FDCA), is an important renewable building block because of its potential as a substitute for a variety of petrochemicals, such as terephthalic acid and adipic acid . Here are some of its applications:
-
Polymer Synthesis
- FDCA is the most versatile furanic building block for chemical and polymer applications . It’s used as a polymer precursor and the various potential applications arise from these furan-based materials .
- The U.S. Department of Energy designated FDCA as one of the “Top Value-Added Chemicals from Biomass” .
- The classical FDCA production methodology has been found to have significant drawbacks that hinder industrial-scale production . This review highlights new alternative methods to synthesize FDCA that are both more advantageous and attractive than conventional oxidation of 5-hydroxymethylfurfural .
-
Biocatalysis
- Biocatalysis is a promising approach with advantages that include mild reaction condition, lower cost, higher selectivity, and environment amity .
- The biocatalytic production of FDCA has hardly been reviewed . To fully understand the current research developments, this review comprehensively considers the research progress on toxic effects and biodegradation of furan aldehydes, and then summarizes the latest achievements concerning the synthesis of FDCA from 5-hydroxymethylfurfural and other chemicals, such as 2-furoic acid and 5-methoxymethylfurfural .
-
Bio-based Polymers
- FDCA is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers, such as poly (ethylene 2,5-furandicarboxylate) (PEF) .
- Many catalytic methods have been developed for the synthesis of FDCA, including chemocatalysis, biocatalysis, photocatalysis, and electrocatalysis .
-
Electrocatalytic Synthesis
- The electrocatalytic synthesis of FDCA from 5-(hydroxymethyl)furfural has been a subject of recent research .
- This method only needs non-noble metal-based electrocatalysts to convert 5-(hydroxymethyl)furfural into FDCA under appropriate potential and ambient temperature .
- This approach is economical and environmentally friendly, making it suitable for industrial applications .
-
Sustainable Bioplastics Production
- FDCA is considered a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
- The development of sustainable processes for renewable bioplastics for packaging offers the potential to replace around 2% of oil consumption .
-
Biomass Conversion and Biorefineries
- Biomass conversion and biorefineries provide a feasible and novel way to release the increasingly serious energy crisis and environmental deterioration .
- The application of renewable feedstocks for the synthesis of a variety of bio-based building blocks for performance polymers is also a growing subject of interest .
-
Production of Biochemicals
-
Furan Platform Chemicals
- Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
- The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
- There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
-
Polyurethanes and Polyamides
Safety And Hazards
Direcciones Futuras
The U.S. Department of Energy designated 2,5-furandicarboxylic acid (FDCA) as one of the “Top Value-Added Chemicals from Biomass” . The production of FDCA from hemicellulose-derived furfural of non-edible biomass has attracted much great attention . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .
Propiedades
IUPAC Name |
2,5-dihydrofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYOOTIVROCFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480174 | |
| Record name | 2,5-Dihydro-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydro-furan-2-carboxylic acid | |
CAS RN |
22694-55-9 | |
| Record name | 2,5-Dihydro-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22694-55-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)

